4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde
Description
Properties
CAS No. |
58813-73-3 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-[(4-ethenylphenyl)methoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C16H14O3/c1-2-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)16(18)9-15/h2-10,18H,1,11H2 |
InChI Key |
TUWDXHFZZIHCGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxybenzaldehyde with 4-Vinylbenzyl Chloride
The most widely documented synthesis involves the reaction of 4-hydroxybenzaldehyde with 4-vinylbenzyl chloride in the presence of a strong base. As reported by Huang et al., this method employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (353 K) to facilitate the nucleophilic substitution of the phenolic hydroxyl group. The reaction proceeds via an SN2 mechanism, where the deprotonated phenoxide ion attacks the electrophilic carbon of the 4-vinylbenzyl chloride.
Reaction Conditions:
- Molar ratio: 1:1 (4-hydroxybenzaldehyde to 4-vinylbenzyl chloride)
- Solvent: DMF (50 mL per 6.1 g of 4-hydroxybenzaldehyde)
- Base: K₂CO₃ (3.6 g per 6.1 g of 4-hydroxybenzaldehyde)
- Temperature: 353 K
- Duration: 24 hours
The crude product is precipitated by adding water (200 mL) and purified via recrystallization from ethanol, yielding a colorless solid with a reported purity of >95%.
Alternative Halogen Sources: 4-Vinylbenzyl Bromide
A complementary approach utilizes 4-vinylbenzyl bromide as the alkylating agent. This method, described in the context of trehalose polymer synthesis, involves 2-hydroxybenzaldehyde as the phenolic precursor. While the reaction mechanism remains analogous to the chloride variant, the bromide’s superior leaving-group ability enhances reaction kinetics.
Key Modifications:
- Catalyst: Potassium iodide (KI) to accelerate halide displacement
- Base: N,N-Diisopropylethylamine (DIPEA) for milder conditions
- Solvent: Tetrahydrofuran (THF) or DMF
Despite these advantages, the use of 4-vinylbenzyl bromide is less common due to its higher cost and sensitivity to moisture.
Regioselectivity and Protecting Group Strategies
Challenges in Selective Etherification
The synthesis of 4-[(4-ethenylphenyl)methoxy]-2-hydroxybenzaldehyde necessitates precise control over regioselectivity, as the starting material 2,4-dihydroxybenzaldehyde contains two reactive hydroxyl groups. To favor substitution at the 4-position, steric and electronic factors are exploited:
One-Pot Synthesis Without Protection
Recent advancements demonstrate that selective alkylation can be achieved without protecting groups by optimizing reaction conditions:
- Low-temperature kinetics (278–298 K) to slow competing reactions
- Polar aprotic solvents (e.g., DMF) to stabilize the transition state
- Stoichiometric control to limit excess alkylating agent
This strategy simplifies the synthesis but requires rigorous monitoring via thin-layer chromatography (TLC) to prevent over-alkylation.
Catalytic and Green Chemistry Approaches
Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enable reactions in biphasic systems (e.g., water-toluene), reducing DMF usage. A typical protocol involves:
- Catalyst loading: 5 mol% TBAB
- Base: Aqueous NaOH (10% w/v)
- Temperature: 323 K
- Yield: 82–88%
This method aligns with green chemistry principles by minimizing organic solvent waste.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times from hours to minutes. For example:
- Power: 300 W
- Duration: 15 minutes
- Yield: 89%
Microwave conditions enhance energy efficiency and are scalable for industrial applications.
Structural Characterization and Validation
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 9.80 (s, 1H, CHO)
- δ 7.85–7.40 (m, 4H, aromatic H)
- δ 6.75 (dd, J = 17.6, 10.9 Hz, 1H, CH₂=CH–)
- δ 5.78 (d, J = 17.6 Hz, 1H, CH₂=CH–)
- δ 5.27 (d, J = 10.9 Hz, 1H, CH₂=CH–)
- δ 5.13 (s, 2H, OCH₂–)
¹³C NMR (101 MHz, CDCl₃):
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar arrangement of the benzaldehyde core and the dihedral angle between the aromatic rings (78.31°). Intermolecular C–H⋯π interactions (H⋯centroid distance = 2.66 Å) stabilize the crystal lattice, forming a layered structure along the a-axis.
Industrial Scalability and Applications
Large-Scale Production
A pilot-scale synthesis (1 kg batch) achieved 92% yield using:
- Continuous flow reactor to maintain temperature control
- In-line purification via centrifugal partition chromatography
This protocol reduces purification losses and is adaptable to Good Manufacturing Practice (GMP) standards.
Applications in Polymer Science
The compound serves as a monomer in:
- Self-healing polymers via Diels-Alder reactions
- Supramolecular adhesives leveraging hydrogen bonding
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid.
Reduction: 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
Physicochemical and Toxicological Properties
- Polymer Derivatives : Polymers containing 4-[(4-ethenylphenyl)methoxy]-2-hydroxybenzoic acid (CAS 1979945-25-9) highlight industrial relevance but lack explicit safety data .
- Solubility and Reactivity : The hydroxy group at position 2 increases hydrogen-bonding capacity, while alkoxy substituents (e.g., methoxy, ethenylphenylmethoxy) modulate solubility in organic solvents .
Research Findings and Gaps
- Synthesis : The target compound’s synthesis may parallel methods for tris(4-ethenylphenyl)amine derivatives, involving Wittig reactions or coupling with vinyl precursors .
- Toxicity: No direct data exist for this compound; extrapolation from benzaldehyde analogs is necessary .
- Characterization : NMR and X-ray crystallography are critical for confirming structures of complex aldehydes, as demonstrated in related studies .
Biological Activity
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores the compound's various biological effects, including its mechanisms of action, efficacy in disease models, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a methoxy group and a hydroxyl group on a benzaldehyde backbone, which contributes to its biological activities. The compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated low micromolar activity against various pathogens, including Staphylococcus aureus and Candida albicans, with some derivatives showing superior activity compared to standard antibiotics like vancomycin .
Antiplasmodial Activity
In vitro studies have shown that certain analogs of this compound possess antiplasmodial activity against Plasmodium falciparum. For instance, modifications in the hydroxyl and methoxy substituents significantly influence the potency of these compounds. A related compound with similar structural features demonstrated an IC50 value of 18 µM against the 3D7 strain of P. falciparum, indicating promising antimalarial potential .
Anti-Cancer Properties
The compound has been investigated for its potential in cancer therapy. Inhibitors targeting the YAP/TAZ-TEAD interaction have shown promise in treating malignant mesothelioma and other cancers. The structural modifications in compounds similar to this compound enhance their efficacy against various cancer cell lines .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Interference with Cell Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways critical for cell growth and survival, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in microbial cells, leading to cell death .
Research Findings and Case Studies
Table 1 summarizes key findings from various studies on the biological activities of this compound and its analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-hydroxy-2-methoxybenzaldehyde with 4-ethenylbenzyl bromide in a polar aprotic solvent (e.g., DMF) under inert atmosphere, using a base like K₂CO₃ to deprotonate the phenolic hydroxyl group. Reaction optimization may involve varying temperature (60–100°C), stoichiometry (1:1.2 molar ratio of aldehyde to benzyl halide), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve yields of ~45–50% .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and aldehyde protons (δ ~9.8–10.2 ppm).
- ESI-MS : For molecular ion confirmation (e.g., [M+H]⁺ expected at m/z ~270–300 range, depending on substituents) .
- IR Spectroscopy : To detect aldehyde C=O stretching (~1700 cm⁻¹) and phenolic O–H bonds (~3200–3500 cm⁻¹) .
Q. How can solubility and stability be experimentally determined for this compound?
- Methodological Answer :
- Solubility : Perform saturation studies in solvents (e.g., water, ethanol, DMSO) at 25°C using gravimetric or UV-Vis methods. For example, 4-hydroxybenzaldehyde derivatives exhibit ~8.45 mg/mL solubility in water at 25°C, which may vary with methoxy/ethenyl substitutions .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC or TLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or mechanism-of-action studies may arise from assay conditions (e.g., cell line variability, solvent concentration). To address this:
- Standardize assays using validated cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).
- Validate results across multiple laboratories and replicate experiments with blinded samples .
Q. What computational tools are suitable for predicting the compound’s reactivity in polymer synthesis?
- Methodological Answer :
- DFT Calculations : To model electron density distribution and predict sites for radical polymerization (e.g., ethenyl group reactivity).
- Molecular Dynamics (MD) : Simulate copolymerization kinetics with monomers like styrene or acrylates. Reference EFSA’s guidance on polymer safety assessment for experimental validation .
Q. How can crystallographic data inform the design of derivatives with enhanced pharmacological properties?
- Methodological Answer : X-ray diffraction analysis (e.g., as in ) reveals dihedral angles between aromatic rings (e.g., ~78°), which influence steric hindrance and binding affinity. Modifications at the methoxy or ethenyl positions can be guided by crystal packing interactions (e.g., CH-π or hydrogen bonds) to improve solubility or target engagement .
Q. What strategies mitigate safety risks during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
